molecular formula C18H16O4 B592737 Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate CAS No. 1035912-44-7

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Katalognummer: B592737
CAS-Nummer: 1035912-44-7
Molekulargewicht: 296.322
InChI-Schlüssel: RMQUMATZQHPMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is an organic compound with the molecular formula C18H16O4. It is a derivative of xanthene, a class of compounds known for their fluorescent properties. This compound is often used in various chemical and biological research applications due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate typically involves the esterification of 5,6-dimethyl-9-oxoxanthene-4-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 5,6-dimethyl-9-oxoxanthene-4-acetic acid.

    Reduction: Methyl 2-(5,6-dimethyl-9-hydroxyxanthen-4-yl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is widely used in scientific research, including:

    Chemistry: As a fluorescent probe in analytical chemistry.

    Biology: In cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Used in the manufacturing of dyes and pigments.

Wirkmechanismus

The mechanism of action of Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(9-oxoxanthen-4-yl)acetate: Lacks the dimethyl groups, resulting in different chemical properties.

    Ethyl 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is unique due to the presence of the dimethyl groups, which can influence its reactivity and fluorescent properties. This makes it particularly useful in applications where specific fluorescence characteristics are required.

Eigenschaften

CAS-Nummer

1035912-44-7

Molekularformel

C18H16O4

Molekulargewicht

296.322

IUPAC-Name

methyl 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetate

InChI

InChI=1S/C18H16O4/c1-10-7-8-14-16(20)13-6-4-5-12(9-15(19)21-3)18(13)22-17(14)11(10)2/h4-8H,9H2,1-3H3

InChI-Schlüssel

RMQUMATZQHPMBA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)OC)C

Synonyme

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.